Rock2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

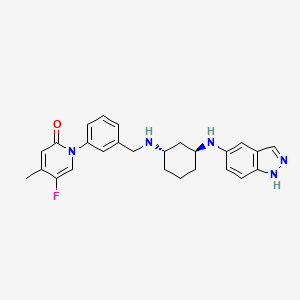

Molecular Formula |

C26H28FN5O |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one |

InChI |

InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1 |

InChI Key |

SHZBLRCXYAENEO-SFTDATJTSA-N |

Isomeric SMILES |

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5 |

Canonical SMILES |

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Rock2-IN-7: A Technical Guide to its Downstream Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream targets of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways affected by this inhibitor.

Core Mechanism of Action

This compound, also identified as compound A31 in its primary development study, is a small molecule inhibitor that selectively targets the ATP-binding site of ROCK2. By inhibiting the kinase activity of ROCK2, this compound modulates a range of downstream signaling events crucial for cell contractility, motility, inflammation, and immune responses.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in biochemical and cellular assays.

| Target | Inhibitor | IC50 (nM) | Selectivity | Assay Type | Reference |

| ROCK2 | This compound (A31) | 3.7 ± 0.8 | 19-fold vs. ROCK1 | Biochemical Kinase Assay | [1] |

| ROCK1 | This compound (A31) | ~70.3 | - | Biochemical Kinase Assay | [1] |

Downstream Signaling Pathways and Targets

This compound primarily exerts its effects by modulating the ROCK2-STAT3 signaling axis, which has significant implications for T-cell differentiation and inflammatory responses. Additionally, it has been shown to influence the expression of matrix metalloproteinases.

The ROCK2/STAT3 Signaling Axis

A primary downstream pathway affected by this compound involves the direct or indirect regulation of Signal Transducer and Activator of Transcription 3 (STAT3). ROCK2 has been shown to interact with and promote the phosphorylation of STAT3, a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17 and IL-21.[2][3]

This compound, by inhibiting ROCK2, leads to a reduction in STAT3 phosphorylation. This, in turn, downregulates the expression of Th17-associated genes and cytokines, contributing to its anti-inflammatory effects observed in preclinical models of psoriasis.[2] The inhibition of the ROCK2/pSTAT3 signaling has been demonstrated in HaCaT cells at concentrations of 2-5 μM. Furthermore, oral administration of this compound (20-80 mg/kg) in a mouse model of psoriasis led to decreased STAT3 phosphorylation.

The signaling cascade can be visualized as follows:

Regulation of Matrix Metalloproteinase-2 (MMP-2)

Studies have indicated a link between ROCK2 signaling and the expression and activity of matrix metalloproteinases, including MMP-2. While the precise mechanism of regulation by ROCK2 is still under investigation and may be cell-type dependent, evidence suggests that ROCK signaling can influence MMP-2 expression. The inhibition of ROCK2 by this compound has been associated with a decrease in MMP-2 expression.

Canonical ROCK2 Downstream Targets

While the primary literature on this compound focuses on the STAT3 pathway, as a potent ROCK2 inhibitor, it is expected to affect the phosphorylation of other well-established ROCK2 substrates that are critical for actin cytoskeleton organization and cell contractility. These include:

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK2 phosphorylates MYPT1, which inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain and enhanced cell contraction.

-

Myosin Light Chain 2 (MLC2): ROCK2 can directly phosphorylate MLC2, promoting actomyosin contractility.

-

LIM Kinases (LIMK1 and LIMK2): ROCK2 phosphorylates and activates LIM kinases. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments and the formation of stress fibers.

-

Ezrin-Radixin-Moesin (ERM) Proteins: ROCK2 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.

Experimental Protocols

Detailed methodologies are crucial for the validation and study of this compound's effects on its downstream targets.

In Vitro Kinase Assay for ROCK2 Inhibition

This protocol is designed to determine the IC50 value of this compound against ROCK2.

Objective: To measure the concentration-dependent inhibition of ROCK2 kinase activity by this compound.

Materials:

-

Recombinant human ROCK2 enzyme

-

Myelin Basic Protein (MBP) or specific peptide substrate (e.g., S6 kinase substrate peptide)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the kinase buffer, recombinant ROCK2 enzyme, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the assessment of this compound's effect on STAT3 phosphorylation in a cellular context.

Objective: To determine the effect of this compound on the level of phosphorylated STAT3 (pSTAT3) in cultured cells.

Materials:

-

Cell line of interest (e.g., HaCaT keratinocytes, primary T cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., IL-6, IL-23, or other appropriate cytokine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for the recommended time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-STAT3 and anti-GAPDH antibodies to ensure equal loading.

-

Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo protocol is used to evaluate the therapeutic efficacy of this compound in a model of skin inflammation.

Objective: To assess the effect of this compound on psoriatic-like skin inflammation in mice.

Materials:

-

BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring criteria

-

Materials for tissue collection and processing (histology, RNA extraction, protein extraction)

Procedure:

-

Acclimatize the mice for at least one week.

-

Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a set number of consecutive days (e.g., 5-7 days) to induce a psoriasis-like phenotype.

-

Administer this compound (e.g., 20-80 mg/kg) or vehicle control daily via oral gavage, starting from the first day of imiquimod application.

-

Monitor the mice daily for body weight and clinical signs of inflammation.

-

Score the severity of skin inflammation (erythema, scaling, and thickness) using a modified PASI score.

-

Measure ear thickness daily using calipers.

-

At the end of the experiment, euthanize the mice and collect skin and spleen tissues.

-

Process the skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Isolate RNA from the skin to analyze the mRNA expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23) by qRT-PCR.

-

Prepare protein lysates from the skin to analyze the phosphorylation of STAT3 by Western blot.

References

The Multifaceted Role of ROCK2 Kinase: A Technical Guide for Researchers

An In-depth Examination of ROCK2's Function, Signaling, and Therapeutic Potential

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key effector of the small GTPase RhoA, ROCK2 is integral to the regulation of the actin cytoskeleton, influencing cell shape, motility, contraction, and proliferation.[1][2] Its dysregulation is implicated in a wide array of pathologies, including cardiovascular diseases, neurological disorders, cancer, and fibrotic conditions, making it a compelling target for drug development.[1][3] This guide provides a comprehensive technical overview of ROCK2 kinase, tailored for researchers, scientists, and drug development professionals.

Core Functions and Regulation of ROCK2

ROCK2 is a 160 kDa protein composed of an N-terminal kinase domain, a central coiled-coil region containing a Rho-binding domain (RBD), and a C-terminal pleckstrin homology (PH) domain.[4] The kinase exists in an autoinhibited state through an intramolecular fold. Activation is primarily achieved through the binding of active, GTP-bound RhoA to the RBD, which disrupts the autoinhibitory structure and unleashes the catalytic activity of the kinase domain.

Beyond the canonical RhoA-mediated activation, ROCK2 activity is also modulated by other mechanisms, including cleavage by granzyme B and caspase-2, and through interactions with lipids like arachidonic acid.

ROCK2 Signaling Pathways

ROCK2 functions as a central node in signaling pathways that govern cytoskeletal dynamics. The canonical RhoA/ROCK2 pathway is a major regulator of actomyosin contractility.

Upon activation, ROCK2 phosphorylates a plethora of downstream substrates, leading to increased actomyosin contractility and stabilization of the actin cytoskeleton. Key substrates and their phosphorylation sites are detailed in the table below.

Key Substrates and Cellular Functions

ROCK2's diverse functions are mediated by the phosphorylation of a wide range of substrates. This regulation is central to processes including cell migration, adhesion, proliferation, and apoptosis.

| Substrate | Phosphorylation Site(s) | Cellular Function |

| Myosin Light Chain 2 (MLC2) | Ser19 | Promotes actomyosin contraction. |

| Myosin Phosphatase Target Subunit 1 (MYPT1) | Thr697, Ser854, Thr855 | Inhibits myosin phosphatase activity, leading to sustained MLC phosphorylation and contraction. |

| LIM kinases (LIMK1/2) | Thr508 (LIMK1) | Phosphorylates and inactivates cofilin, leading to actin filament stabilization. |

| Vimentin | Ser71 | Regulates intermediate filament organization. |

| Ezrin/Radixin/Moesin (ERM) proteins | Thr567/564/558 | Links the actin cytoskeleton to the plasma membrane. |

| Calponin | Thr184 | Regulates smooth muscle contraction. |

Quantitative Data on ROCK2

Inhibitor Potency

A number of small molecule inhibitors have been developed that target the ATP-binding pocket of ROCK kinases. The table below summarizes the inhibitory concentrations (IC50) for some commonly used ROCK inhibitors.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |

| Y-27632 | 140-220 | 140-220 | Potent, selective, ATP-competitive pan-ROCK inhibitor. |

| Fasudil (HA-1077) | ~330 (Ki) | 158 | Non-specific RhoA/ROCK inhibitor. |

| H-1152 | - | 1.6 (Ki), 12 | Membrane-permeable and selective ROCK inhibitor. |

| GSK269962A | 1.6 | 4 | Potent pan-ROCK inhibitor. |

| Belumosudil (KD025) | 24,000 | 105 | Selective ROCK2 inhibitor. |

| Ripasudil (K-115) | 51 | 19 | Specific ROCK inhibitor. |

| RKI-1447 | 14.5 | 6.2 | Potent pan-ROCK inhibitor. |

| Chroman 1 | 0.052 | 0.001 | Highly potent and selective ROCK inhibitor. |

Expression Levels in Cancer

ROCK2 expression is frequently dysregulated in various cancers, often correlating with tumor progression and poor prognosis. The following table summarizes ROCK2 expression data from The Cancer Genome Atlas (TCGA).

| Cancer Type | Median FPKM | Expression Level |

| Breast carcinoma | 15.6 | High |

| Colorectal adenocarcinoma | 14.8 | High |

| Lung adenocarcinoma | 12.9 | Medium |

| Prostate adenocarcinoma | 10.7 | Medium |

| Ovarian serous cystadenocarcinoma | 13.5 | Medium |

| Glioblastoma multiforme | 11.8 | Medium |

| Head and Neck squamous cell carcinoma | 14.2 | High |

| Kidney renal clear cell carcinoma | 9.8 | Low |

| Liver hepatocellular carcinoma | 16.2 | High |

| Stomach adenocarcinoma | 13.9 | High |

| Uterine Corpus Endometrial Carcinoma | 15.1 | High |

Data sourced from The Human Protein Atlas, which reports RNA-seq data from TCGA as median Fragments Per Kilobase of exon per Million reads (FPKM).

Experimental Protocols

In Vitro ROCK2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent kinase assay to measure ROCK2 activity by quantifying the amount of ADP produced.

Materials:

-

ROCK2 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

-

Active ROCK2 enzyme

-

Substrate (e.g., S6K peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Dilute the ROCK2 enzyme, substrate, ATP, and any inhibitors to their final desired concentrations in the ROCK2 Kinase Buffer.

-

Reaction Setup:

-

Add 1 µL of inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µL of diluted ROCK2 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ROCK2 kinase activity.

Western Blot Analysis of ROCK2 Pathway Proteins

This protocol provides a general framework for detecting ROCK2 and its phosphorylated substrates (e.g., p-MYPT1) in cell lysates.

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ROCK2, anti-phospho-MYPT1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation (Adherent Cells):

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping.

-

Incubate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion and Future Directions

ROCK2 kinase is a well-validated and critical signaling molecule with diverse physiological and pathological roles. Its central function in regulating the actin cytoskeleton makes it a key player in numerous cellular activities. The wealth of available data, from its crystal structure to its role in human disease, underscores its importance as a therapeutic target. The development of isoform-selective inhibitors, such as Belumosudil, highlights the potential for targeted therapies with improved efficacy and reduced side effects. Future research will likely focus on further elucidating the distinct functions of ROCK1 and ROCK2, identifying novel substrates, and exploring the therapeutic utility of ROCK2 inhibition in a broader range of diseases. The detailed methodologies and comprehensive data presented in this guide are intended to support and facilitate these ongoing research efforts.

References

The Role of Rock2-IN-7 in the intricate dance of Actin Cytoskeleton Organization: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the actin cytoskeleton and its implications in various disease models. We will delve into the core mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its characterization.

Core Concepts: ROCK2 and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that is crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport. A key regulator of this network is the serine/threonine kinase ROCK2.[1][2] Activated by the small GTPase RhoA, ROCK2 influences actin dynamics through the phosphorylation of several downstream substrates.[1][3] These include Myosin Light Chain 2 (MLC2) and the Myosin Phosphatase Target subunit 1 (MYPT1), which together regulate actomyosin contractility and the formation of stress fibers.[1] Additionally, ROCK2 can indirectly stabilize actin filaments by phosphorylating and inactivating cofilin, a protein responsible for actin depolymerization. Given its central role, the dysregulation of ROCK2 activity has been implicated in a variety of pathologies, making it a compelling target for therapeutic intervention.

This compound: A Selective Modulator of ROCK2 Signaling

This compound has emerged as a highly potent and selective inhibitor of ROCK2. Its mechanism of action centers on its ability to compete with ATP for binding to the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream targets and disrupting the signaling cascade that leads to actin cytoskeleton reorganization.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analogs has been determined through rigorous in-vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's efficacy in inhibiting a specific biological or biochemical function.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| A31 (similar to this compound) | 70.3 ± 1.5 | 3.7 ± 0.8 | 19-fold |

| A32 | >1000 | 4.6 ± 0.9 | >217-fold |

| A33 | >1000 | 4.6 ± 1.1 | >217-fold |

| A34 | >1000 | 4.6 ± 1.0 | >217-fold |

| A35 | >1000 | 4.6 ± 1.2 | >217-fold |

| KD025 | 24,000 | 105 | 228-fold |

Data extracted from a study on potent and selective ROCK2 inhibitors, where A31 is structurally related to this compound.

Signaling Pathway of this compound in Actin Cytoskeleton Regulation

The inhibitory action of this compound on ROCK2 directly impacts the signaling pathways that govern the organization of the actin cytoskeleton. By blocking ROCK2, this compound is expected to decrease the phosphorylation of key downstream effectors, leading to a reduction in stress fiber formation and changes in cell morphology and motility.

References

Unraveling the Selectivity of Rock2-IN-7: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Selectivity Profile, Experimental Evaluation, and Signaling Context of the ROCK2 Inhibitor, Rock2-IN-7.

Introduction to this compound and the ROCK Signaling Pathway

This compound is a kinase inhibitor that has been identified as a targeting agent for ROCK2. It has been shown to inhibit ROCK2/pSTAT3 signaling and has demonstrated efficacy in a psoriasis model by suppressing systemic immunity activation and attenuating inflammation. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. These kinases play a crucial role in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, contraction, and proliferation. The ROCK signaling pathway, as depicted below, is a critical regulator of these cellular functions.

Caption: A simplified diagram of the ROCK signaling pathway.

Selectivity Profile of this compound and Other ROCK Inhibitors

A critical aspect of kinase inhibitor development is understanding its selectivity profile, which is the inhibitor's potency against a wide range of kinases. High selectivity is often desirable to minimize off-target effects and associated toxicities.

While specific quantitative data for a broad kinase panel for this compound is not publicly available, it is characterized as a ROCK2 inhibitor. For context and comparison, the table below summarizes the selectivity profiles of other notable ROCK inhibitors for which data has been published.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Other Notable Targets (IC50/Ki in nM) |

| Rock2-IN-10 | - | 20 | 41-fold selective for ROCK2 over ROCK1 | - |

| Rock2-IN-11 | - | 180 | Selective for ROCK2 over ROCK1 | - |

| Ripasudil (K-115) | 51 | 19 | 0.37 | - |

| RKI-1447 | 14.5 | 6.2 | 2.34 | - |

| THK01 | 923 | 5.7 | 161.9 | - |

| Hydroxyfasudil | 730 | 720 | ~1 | - |

Note: IC50 values and selectivity ratios are sourced from publicly available data and may vary depending on the assay conditions.

Methodologies for Determining Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile involves a series of in vitro and cellular assays. The following sections detail the typical experimental protocols employed in this process.

In Vitro Kinase Assays

Biochemical assays are the first step in determining the potency of an inhibitor against the target kinase and a panel of other kinases.

Objective: To quantify the inhibitory activity of a compound against a purified kinase.

Typical Protocol (Example: ADP-Glo™ Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., ROCK2), a kinase-specific substrate (e.g., a peptide substrate), and the inhibitor at various concentrations in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

The following diagram illustrates a general workflow for determining kinase inhibitor selectivity.

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

Cellular Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context and for assessing its effects on downstream signaling pathways.

Objective: To measure the ability of an inhibitor to modulate the activity of the target kinase within intact cells.

Typical Protocol (Example: Western Blot for Phospho-Substrate):

-

Cell Culture and Treatment: A relevant cell line is cultured and then treated with the kinase inhibitor at various concentrations for a specific duration.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known ROCK substrate (e.g., phospho-MYPT1). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

-

Detection and Analysis: The signal from the secondary antibody is detected, and the intensity of the band corresponding to the phosphorylated substrate is quantified. This intensity is then normalized to a loading control (e.g., total protein or a housekeeping gene) and plotted against the inhibitor concentration to determine the cellular EC50.

Conclusion

This compound is a valuable tool for studying ROCK2 biology and holds potential as a therapeutic agent. While a comprehensive public selectivity profile is currently lacking, the available information indicates its activity as a ROCK2 inhibitor with effects on the ROCK2/pSTAT3 signaling pathway. A thorough understanding of its selectivity, which can be achieved through the standardized biochemical and cellular assays outlined in this guide, will be critical for its further development and clinical translation. The provided context on the selectivity of other ROCK inhibitors highlights the ongoing efforts to develop highly selective agents to improve therapeutic outcomes and minimize adverse effects.

Rock2-IN-7: A Technical Guide for Basic Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rock2-IN-7, also identified as A31 in originating literature, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). As a key regulator of the actin cytoskeleton, cell adhesion, and migration, ROCK2 is a significant target in various cellular processes and disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in basic cell biology research.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value |

| Molecular Formula | C₂₆H₂₈FN₅O |

| Molecular Weight | 445.53 g/mol |

| CAS Number | 3000541-95-4 |

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK2. It selectively binds to the ATP-binding pocket of ROCK2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the ROCK2 signaling cascade, which plays a crucial role in regulating cellular functions such as stress fiber formation, focal adhesion, and cell motility. Notably, this compound has been shown to inhibit the ROCK2/pSTAT3 signaling pathway.[1]

Signaling Pathway of ROCK2 and Inhibition by this compound

Caption: ROCK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high potency and selectivity for ROCK2 over ROCK1.

| Parameter | Value | Reference |

| ROCK2 IC₅₀ | 3.7 ± 0.8 nM | [2] |

| ROCK1 IC₅₀ | ~70.3 nM (calculated from 19-fold selectivity) | [2] |

| Selectivity | 19-fold for ROCK2 over ROCK1 | [2] |

Experimental Protocols

In Vitro ROCK2 Kinase Activity Assay (IC₅₀ Determination)

This protocol is adapted from established kinase assay methodologies and can be used to determine the IC₅₀ of this compound.

Materials:

-

Recombinant human ROCK2 enzyme

-

ROCKtide substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of recombinant ROCK2 enzyme (e.g., 2.5 ng/µL) to each well.

-

Add 10 µL of a mixture of ROCKtide substrate (e.g., 2 µM) and ATP (e.g., 10 µM) to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition of STAT3 Phosphorylation in HaCaT Cells

This protocol describes how to treat human keratinocyte (HaCaT) cells with this compound and analyze the phosphorylation of STAT3 by Western blotting.[1]

Materials:

-

HaCaT cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 2-5 µM) or vehicle control for 24 hours.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT3, total STAT3, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of pSTAT3.

Experimental Workflow for Cellular Assay

Caption: Workflow for analyzing the effect of this compound on pSTAT3 in HaCaT cells.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol is based on the study that first characterized the in vivo efficacy of A31 (this compound).

Animals:

-

BALB/c or C57BL/6 mice

Materials:

-

Imiquimod cream (5%)

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days to induce a psoriasis-like phenotype.

-

Administer this compound (e.g., 20-80 mg/kg) or vehicle control daily via oral gavage.

-

Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness.

-

At the end of the experiment, euthanize the mice and collect skin and spleen samples.

-

Analyze skin samples for epidermal thickness (histology) and expression of inflammatory markers (e.g., IL-17A, IL-23) by qPCR or immunohistochemistry.

-

Analyze spleen samples for changes in weight and immune cell populations.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo imiquimod-induced psoriasis mouse model.

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK2 in various cellular processes. Its high potency and selectivity make it a precise instrument for dissecting ROCK2-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in both in vitro and in vivo models. As with any experimental work, it is recommended to optimize these protocols for specific laboratory conditions and research questions.

References

The Discovery and Synthesis of Rock2-IN-7: A Potent and Selective Kinase Inhibitor for Psoriasis Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil-containing kinase 2 (ROCK2). Identified as a promising therapeutic candidate for psoriasis, this compound demonstrates significant inhibitory activity against ROCK2 and a favorable selectivity profile over ROCK1. This document provides a comprehensive overview of its synthesis, in vitro and in vivo activities, pharmacokinetic properties, and the underlying mechanism of action involving the IL-23/Th17/STAT3 signaling pathway. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[1] The Rho-associated coiled-coil-containing kinase (ROCK) family, particularly ROCK2, has emerged as a key regulator of various cellular processes, including inflammation and immune responses.[2][3] ROCK2 is implicated in the signaling pathways of pro-inflammatory cytokines such as IL-17 and IL-21, which are pivotal in the pathogenesis of psoriasis.[4][5] Selective inhibition of ROCK2, therefore, presents a promising therapeutic strategy for psoriasis. This guide focuses on this compound (also referred to as compound A31 in its discovery publication), a novel, orally bioavailable, and selective ROCK2 inhibitor.

Discovery of this compound

This compound was identified through a structure-based drug design approach aimed at developing potent and selective ROCK2 inhibitors. The discovery process involved the synthesis and evaluation of a series of compounds, leading to the identification of five potent and selective ROCK2 inhibitors, with this compound (A31) emerging as the lead candidate. The rationale behind its design focused on achieving high inhibitory potency for ROCK2 while maintaining significant selectivity over the closely related ROCK1 isoform to minimize potential side effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process, as detailed in the discovery publication. The general synthetic scheme involves the construction of a core scaffold followed by the introduction of various functional groups to optimize potency and selectivity. While the exact, step-by-step protocol from the primary literature is proprietary, a generalized scheme based on similar pyrazolopyrimidine syntheses is presented below.

General Synthetic Scheme:

The synthesis of pyrazolopyrimidine-based kinase inhibitors typically involves the condensation of a pyrazole amine derivative with a β-ketoester or a similar three-carbon electrophile to form the fused heterocyclic core. Subsequent functionalization through cross-coupling reactions and amide bond formations allows for the introduction of substituents that modulate the compound's biological activity and pharmacokinetic properties.

Quantitative Data

The biological activity and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| ROCK2 | 3.7 ± 0.8 |

| ROCK1 | 70.3 ± 5.5 |

Table 2: Kinase Selectivity of this compound

| Parameter | Value |

| ROCK1/ROCK2 Selectivity | 19-fold |

Table 3: Pharmacokinetic Properties of this compound (in mice)

| Parameter | Value |

| Oral Bioavailability (F%) | Favorable (exact value not publicly available) |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect in psoriasis by modulating the IL-23/Th17/STAT3 signaling pathway. This pathway is a critical driver of the inflammatory cascade in psoriasis.

Signaling Pathway Diagram:

Caption: ROCK2-STAT3 Signaling Pathway in Psoriasis.

In psoriatic conditions, elevated levels of IL-23 stimulate Th17 cells, leading to the activation of the JAK-STAT signaling pathway. ROCK2 is a key component of this pathway, contributing to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines like IL-17 and IL-21. This compound selectively inhibits ROCK2, thereby preventing the phosphorylation of STAT3 and consequently downregulating the expression of these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Methodology:

-

Recombinant human ROCK1 and ROCK2 enzymes are used.

-

The kinase activity is measured using a luminescence-based assay, such as the Kinase-Glo™ Max Assay.

-

The assay is performed in a 96-well plate format.

-

Each well contains the respective kinase, a substrate peptide (e.g., S6Ktide), ATP, and varying concentrations of this compound or a vehicle control (DMSO).

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 40 minutes).

-

The Kinase-Glo™ reagent is added to stop the reaction and measure the remaining ATP levels.

-

Luminescence is read using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of STAT3 Phosphorylation in Keratinocytes

Objective: To assess the effect of this compound on STAT3 phosphorylation in human keratinocytes.

Methodology:

-

Human keratinocyte cell lines (e.g., HaCaT cells) are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Cells are then stimulated with a pro-inflammatory cytokine cocktail (e.g., IL-17, TNF-α) to induce STAT3 phosphorylation.

-

Following stimulation, cells are lysed, and protein concentrations are determined.

-

Western blotting is performed using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

-

The band intensities are quantified, and the ratio of pSTAT3 to total STAT3 is calculated to determine the extent of inhibition.

In Vivo Efficacy Study: Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of psoriasis.

Methodology:

-

A psoriasis-like skin inflammation is induced in C57BL/6 mice by the daily topical application of imiquimod cream on the shaved back and ear for a set period (e.g., 5-7 consecutive days).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at various doses.

-

The severity of the skin inflammation is assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.

-

At the end of the study, skin and spleen samples are collected for histological analysis and cytokine profiling (e.g., measuring mRNA levels of IL-17A, IL-17F, IL-22, and IL-23).

-

Immunohistochemistry is performed on skin sections to assess keratinocyte proliferation (e.g., Ki67 staining) and immune cell infiltration.

Experimental Workflow Diagram:

Caption: In Vivo Psoriasis Model Experimental Workflow.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of ROCK2 with significant therapeutic potential for the treatment of psoriasis. Its mechanism of action, involving the targeted inhibition of the ROCK2/STAT3 signaling axis, provides a clear rationale for its efficacy in reducing the pro-inflammatory environment characteristic of psoriatic lesions. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for further preclinical and clinical development of this compound and other selective ROCK2 inhibitors for autoimmune and inflammatory diseases.

References

- 1. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis vulgaris and Normalizes Skin Pathology Via Concurrent Regulation of IL-17 and IL-10 Levels - ACR Meeting Abstracts [acrabstracts.org]

The Impact of Selective ROCK2 Inhibition by Rock2-IN-7 on Cell Migration and Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton, a key determinant of cell shape, adhesion, and motility.[1][2] As a downstream effector of the small GTPase RhoA, ROCK2 is implicated in a multitude of cellular processes, including stress fiber formation, focal adhesion maturation, and actomyosin contractility.[3][4] Dysregulation of the RhoA/ROCK2 signaling pathway is frequently associated with the progression of various diseases, including cancer, where it contributes to enhanced cell migration, invasion, and metastasis.[5] Consequently, ROCK2 has emerged as a promising therapeutic target for modulating these pathological processes.

This technical guide provides an in-depth overview of the effects of Rock2-IN-7, a selective inhibitor of ROCK2, on cell migration and motility. Due to the limited publicly available data specifically on this compound's impact on cell migration, this guide will also draw upon findings from other highly selective ROCK2 inhibitors to present a comprehensive understanding of the therapeutic potential of targeting this kinase. We will delve into the molecular mechanisms, present quantitative data from key experimental assays, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.

Mechanism of Action: How this compound Modulates Cell Motility

This compound functions as a kinase inhibitor that specifically targets ROCK2. Its primary mechanism involves binding to the active site of the ROCK2 enzyme, thereby blocking its catalytic activity and preventing the phosphorylation of its downstream substrates. This inhibition of ROCK2 disrupts the signaling cascade that governs actin cytoskeleton dynamics, leading to a reduction in actomyosin contractility and alterations in cell morphology, adhesion, and ultimately, migration.

The RhoA/ROCK2 signaling pathway is a central regulator of cell migration. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK2. Activated ROCK2 then phosphorylates several key substrates that control cytoskeletal organization:

-

Myosin Light Chain (MLC): Phosphorylation of MLC by ROCK2 increases the activity of myosin II, leading to enhanced actomyosin contractility, stress fiber formation, and the generation of traction forces required for cell movement.

-

LIM kinase (LIMK): ROCK2 phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK2 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC.

By inhibiting ROCK2, this compound is expected to reverse these effects, leading to decreased actomyosin contractility, disassembly of stress fibers, and a reduction in the cellular forces necessary for migration and invasion. Furthermore, emerging evidence suggests that selective ROCK2 inhibition can also impact signaling pathways such as the STAT3 pathway, which is involved in cell proliferation and inflammation.

Quantitative Data on the Effects of Selective ROCK2 Inhibition

To provide a clear and comparative overview, the following tables summarize quantitative data from studies on selective ROCK2 inhibitors and their impact on cell migration and motility. While specific data for this compound in migration assays is not extensively published, the data from other selective ROCK2 inhibitors offer valuable insights into the expected effects.

| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect on Migration/Invasion | Reference |

| GV101 | MDA-MB-231 (human breast cancer) | Single-cell migration on a cell-derived matrix | Not specified | Significant decrease in average distance traveled, average track displacement, maximum distance traveled, and migratory speed over a 12-hour period. | |

| SLX2119 | Microvascular endothelial cells | Spheroid-on-collagen migration assay | Not specified | Increased directional cell motility. | |

| Stemolecule™ ROCKII Inhibitor | Ewing Sarcoma cell lines (6647 and SKES-1) | Migration Assay | Not specified | Significant reduction in cell migration. | |

| RKI-18 (pan-ROCK inhibitor with high ROCK2 affinity) | MDA-MB-231 (human breast cancer) | Wound Healing Scratch Assay | Starting at 3 µM | Concentration-dependent inhibition of cell migration. | |

| RKI-18 | MDA-MB-231 (human breast cancer) | Transwell Invasion Assay | 10 µM | 67% inhibition of cell invasion through Matrigel. |

Table 1: Effect of Selective ROCK2 Inhibitors on Cell Migration and Invasion

| Inhibitor | Target | IC50 (nM) | Reference |

| RKI-18 | ROCK1 | 397 | |

| ROCK2 | 349 | ||

| RKI-11 (weak analogue of RKI-18) | ROCK1 | 38,000 | |

| ROCK2 | 45,000 |

Table 2: In Vitro Kinase Inhibitory Activity of a Pan-ROCK Inhibitor

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for key assays used to evaluate the effect of ROCK2 inhibitors on cell migration and motility.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in a two-dimensional context.

Protocol:

-

Cell Seeding: Plate cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer after 24 hours of growth.

-

Creating the "Wound": Once the cells reach confluence, use a sterile 200 µl pipette tip to create a straight scratch across the center of the monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 4-8 hours) for up to 48 hours, capture images of the scratch at the same position using a phase-contrast microscope.

-

Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the cell-free gap at each time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated relative to the initial wound area.

Transwell Migration and Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) component like Matrigel (invasion).

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant, such as 10-20% fetal bovine serum (FBS). The medium in both the upper and lower chambers should contain the desired concentration of this compound or a vehicle control.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 18-48 hours), depending on the cell type.

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ROCK2-mediated cell migration can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: The RhoA/ROCK2 signaling pathway in cell migration.

Caption: Workflow for a wound healing (scratch) assay.

Caption: Workflow for a Transwell migration/invasion assay.

Conclusion and Future Directions

The selective inhibition of ROCK2 presents a compelling strategy for attenuating pathological cell migration and motility, particularly in the context of cancer metastasis. While direct and extensive quantitative data on this compound's effect on cell migration is still emerging, the wealth of evidence from other selective ROCK2 inhibitors strongly suggests its potential to significantly impede these processes. The disruption of the RhoA/ROCK2 signaling pathway, a central hub for cytoskeletal regulation, provides a robust mechanistic basis for this therapeutic approach.

For researchers and drug development professionals, the protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at evaluating the efficacy of this compound and other selective ROCK2 inhibitors. Future research should focus on generating comprehensive dose-response data for this compound in a variety of cell lines and migration assays. Furthermore, in vivo studies are crucial to validate the anti-metastatic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The continued exploration of selective ROCK2 inhibitors holds great promise for the development of novel therapeutics to combat diseases driven by aberrant cell motility.

References

- 1. scbt.com [scbt.com]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to Preliminary Studies Using Rock2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rock2-IN-7 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cytoskeletal regulation, cell migration, proliferation, and inflammation. Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, including autoimmune disorders such as psoriasis, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of preliminary studies involving this compound, with a focus on its mechanism of action, experimental protocols, and data interpretation.

Core Mechanism of Action: The ROCK2/STAT3 Signaling Axis

This compound exerts its effects primarily through the inhibition of the ROCK2/STAT3 signaling pathway. ROCK2 is a key downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates and activates several downstream targets, including Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) translocates to the nucleus, where it acts as a transcription factor, promoting the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23). These cytokines are central to the pathogenesis of inflammatory conditions like psoriasis. By inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby downregulating the expression of these inflammatory mediators.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of ROCK2 inhibition. While some of this data was generated using the selective ROCK2 inhibitor KD025, it provides a valuable reference for the expected outcomes of this compound treatment.

Table 1: In Vitro Inhibition of STAT3 Phosphorylation and Cytokine Secretion

| Cell Type | Treatment | Concentration | Effect | Reference |

| Human CD4+ T cells | KD025 | 1.54 ± 0.4 µM (IC50) | Inhibition of STAT3 phosphorylation | [3] |

| Human CD4+ T cells | KD025 | 1-2.5 µM | Inhibition of IL-17 and IL-21 secretion | [1] |

| Human PBMCs | KD025 | Submicromolar | Significant inhibition of IL-17 and IL-21 |

Table 2: In Vivo Efficacy of a ROCK2 Inhibitor (KD025) in a Psoriasis Clinical Trial

| Parameter | Treatment Dosage | Duration | Outcome | Reference |

| PASI 50 Response | 200 mg twice daily | 12 weeks | 71% of patients achieved PASI 50 | |

| IL-17 Levels | 200 mg twice daily | 12 weeks | Significant reduction in peripheral blood | |

| IL-23 Levels | 200 mg twice daily | 12 weeks | Significant reduction in peripheral blood | |

| pSTAT3 in Skin Lesions | 200 mg twice daily | 12 weeks | Downregulation of pSTAT3 expression |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This is a widely used and robust model for studying psoriatic inflammation and for the preclinical evaluation of therapeutic agents.

Materials:

-

8-12 week old BALB/c or C57BL/6 mice

-

5% Imiquimod cream (e.g., Aldara)

-

This compound formulated for oral gavage or topical application

-

Vehicle control

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring criteria (adapted for mice)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Hair Removal: One day prior to the first imiquimod application, shave a small area on the dorsum of the mice.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).

-

Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

This compound Administration:

-

Oral Gavage: Based on studies with similar ROCK2 inhibitors, a starting dose in the range of 20-80 mg/kg administered daily via oral gavage can be considered. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Topical Application: Formulate this compound in a suitable cream or ointment base and apply to the inflamed area daily.

-

-

Monitoring and Scoring:

-

Monitor the body weight of the mice daily.

-

Measure the ear thickness daily using calipers.

-

Score the severity of skin inflammation (erythema, scaling, and thickness) on the back daily using a modified PASI scoring system.

-

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and spleen tissue for further analysis.

-

Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.

-

Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of IL-17 and IL-23 using ELISA or qPCR.

-

In Vitro Analysis of this compound in Keratinocytes

The HaCaT cell line, an immortalized human keratinocyte line, is a suitable in vitro model to study the effects of this compound on inflammatory responses.

Materials:

-

HaCaT cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Cytokine cocktail (M5) to induce a psoriasis-like inflammatory state: IL-17A, IL-22, TNF-α, IL-1α, and oncostatin M (10 ng/mL each).

-

This compound

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM at 37°C and 5% CO2.

-

Treatment:

-

Seed HaCaT cells in appropriate culture plates.

-

Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulate the cells with the M5 cytokine cocktail for the desired time period (e.g., 30 minutes for p-STAT3 analysis, 24-48 hours for cytokine expression analysis).

-

-

Western Blot for p-STAT3:

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

-

Use a suitable secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

-

-

qPCR for IL-17 and IL-23:

-

Extract total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR using specific primers for IL-17, IL-23, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The ROCK2/STAT3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in in vivo and in vitro models.

References

- 1. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]

Rock2-IN-7 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of performing an in vitro kinase assay for Rock2-IN-7, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This document outlines the fundamental principles of the ROCK2 signaling pathway, presents a detailed, adaptable protocol for assessing inhibitor potency, and includes a comparative analysis of various ROCK inhibitors.

Introduction to ROCK2 and its Signaling Pathway

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is integral to a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and smooth muscle contraction.[1][2][3][4][5] Dysregulation of the ROCK2 pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases. This compound has been identified as a selective inhibitor targeting ROCK2 and is under investigation for its therapeutic potential, particularly in inflammatory conditions such as psoriasis through its modulation of the ROCK2/pSTAT3 signaling pathway.

The ROCK2 Signaling Cascade

The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts an autoinhibitory loop, leading to the activation of the kinase domain. Once active, ROCK2 phosphorylates a variety of downstream substrates, thereby modulating cellular function.

A diagram of the core ROCK2 signaling pathway is presented below:

Quantitative Analysis of ROCK2 Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. While the specific IC50 value for this compound from its primary publication could not be retrieved in the conducted search, the following table provides a comparative summary of IC50 values for various other ROCK inhibitors to offer a broader context for researchers in the field.

| Inhibitor Name | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |

| RKI-1447 | 14.5 | 6.2 | Potent dual inhibitor. |

| AT13148 | 6 | 4 | Multi-AGC kinase inhibitor. |

| Belumosudil (KD025) | 24,000 | 105 | Selective for ROCK2. |

| Fasudil (HA-1077) | 330 (Ki) | 158 | Non-specific RhoA/ROCK inhibitor. |

| H-1152 | - | 12 (Ki = 1.6) | Selective ROCK inhibitor. |

| Ripasudil (K-115) | 51 | 19 | Specific ROCK inhibitor. |

| Y-27632 | - | - | A well-known selective ROCK inhibitor. |

| GSK269962A | 1.6 | 4 | Potent ROCK inhibitor. |

| Chroman 1 | 0.052 | 0.001 | Highly potent and selective for ROCK2. |

| ROCK inhibitor-2 | 160 | 21 | Selective dual inhibitor. |

| SR-3677 | - | ~3 | Potent and selective for ROCK2. |

| BAY-549 | 0.6 | 1.1 | ATP-competitive ROCK inhibitor. |

Experimental Protocol: In Vitro ROCK2 Kinase Assay

The following protocol is a representative example for determining the IC50 of a selective ROCK2 inhibitor like this compound. It is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials and Reagents

-

Enzyme: Recombinant human ROCK2 (e.g., Promega, BPS Bioscience).

-

Substrate: A suitable peptide substrate for ROCK2 (e.g., S6Ktide).

-

Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

ATP: Adenosine 5'-triphosphate, prepared in kinase buffer.

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Plates: White, low-volume 384-well assay plates.

-

Instrumentation: A microplate reader capable of measuring luminescence.

Experimental Workflow

A generalized workflow for the in vitro kinase assay is depicted below:

Detailed Procedure

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Also, prepare a vehicle control containing only DMSO at the same final concentration.

-

Reaction Setup:

-

To the wells of a 384-well plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.

-

Add 2 µL of ROCK2 enzyme solution (the optimal concentration should be predetermined by titration).

-

To initiate the kinase reaction, add 2 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near its Km for ROCK2.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis

-

Data Normalization: The raw luminescence data should be normalized. The "no enzyme" or "100% inhibition" control (a high concentration of a potent inhibitor) is set as 0% activity, and the "vehicle control" (DMSO only) is set as 100% activity.

-

IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This technical guide provides a framework for the in vitro evaluation of this compound, a selective ROCK2 inhibitor. By understanding the underlying ROCK2 signaling pathway and employing a robust kinase assay protocol, researchers can accurately determine the inhibitory potency of this and other compounds. The provided comparative data on various ROCK inhibitors serves as a valuable resource for placing new findings within the context of existing knowledge in the field of kinase drug discovery.

References

Investigating the Biological Role of ROCK2 with Rock2-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) and the utility of the selective inhibitor, Rock2-IN-7, in elucidating its biological functions. This document details the critical role of ROCK2 in cellular signaling, presents quantitative data on inhibitor efficacy and selectivity, and provides comprehensive experimental protocols for its investigation.

Introduction to ROCK2

Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[1] It plays a pivotal role in a multitude of cellular processes, primarily through its regulation of the actin cytoskeleton. These processes include cell adhesion, migration, contraction, and proliferation.[1] Dysregulation of ROCK2 signaling has been implicated in a wide range of pathologies, including cardiovascular diseases, neurological disorders, cancer, and autoimmune conditions, making it a compelling target for therapeutic intervention.[2]

ROCK2 and its isoform, ROCK1, share a high degree of homology within their kinase domains. However, differences in their expression patterns and downstream targets suggest distinct physiological roles.[1] The development of isoform-selective inhibitors is therefore crucial for dissecting the specific functions of ROCK2 and for developing targeted therapies with improved safety profiles.

This compound: A Selective ROCK2 Inhibitor

This compound (also referred to as compound A31 in its discovery literature) is a potent and selective, orally bioavailable inhibitor of ROCK2.[3] Its high selectivity allows for the precise investigation of ROCK2-mediated signaling pathways, minimizing off-target effects associated with non-selective ROCK inhibitors.

Quantitative Data for ROCK Inhibitors

The following tables summarize the inhibitory potency and selectivity of this compound and other commonly used ROCK inhibitors.

Table 1: Inhibitory Potency of this compound (A31) and Other ROCK Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

| This compound (A31) | ROCK2 | 3.7 ± 0.8 | N/A | **** |

| ROCK1 | 70.3 ± 5.6 | N/A | ||

| Belumosudil (KD025) | ROCK2 | 60 - 105 | 41 | |

| ROCK1 | 24,000 | N/A | ||

| Fasudil | ROCK2 | 158 - 1,900 | 330 | |

| ROCK1 | 10,700 | 330 | ||

| Y-27632 | ROCK2 | N/A | 300 | |

| ROCK1 | N/A | 140 - 220 |

N/A: Not Available

Table 2: Kinase Selectivity Profile of Belumosudil (KD025) - A Representative Selective ROCK2 Inhibitor

| Kinase | IC50 (nM) |

| ROCK2 | 105 |

| ROCK1 | 24,000 |

| PKA | >10,000 |

| PKC | >10,000 |

| MLCK | >10,000 |

| PAK | >10,000 |

| ...and over 300 other kinases | No significant activity |

Note: A detailed kinase selectivity profile for this compound against a broad panel is not publicly available. The data for Belumosudil (KD025), another highly selective ROCK2 inhibitor, is provided as a representative example of the desired selectivity for a tool compound. Belumosudil was found to have no significant activity against a panel of over 300 other kinases.

Signaling Pathways Involving ROCK2

ROCK2 is a central node in several signaling pathways. Its activation by RhoA leads to the phosphorylation of numerous downstream substrates, culminating in a variety of cellular responses.

Canonical RhoA/ROCK2 Pathway

The best-characterized pathway involves the regulation of actomyosin contractility. Activated RhoA binds to the Rho-binding domain of ROCK2, releasing its autoinhibition and activating its kinase function. ROCK2 then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (p-MLC) and subsequent cell contraction and stress fiber formation.

ROCK2 in IL-23/Th17-Mediated Inflammation

Recent studies have highlighted a critical role for ROCK2 in the immune system, particularly in the IL-23/Th17 signaling axis, which is implicated in autoimmune diseases like psoriasis. ROCK2 can phosphorylate the transcription factor STAT3, promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-21.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and biological role of ROCK2 using inhibitors like this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the kinase activity of ROCK2 and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant active ROCK2 enzyme

-

ROCK2 substrate (e.g., recombinant MYPT1)

-

This compound or other inhibitors

-

ATP solution

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of ROCK2 enzyme and substrate in kinase buffer.

-

Kinase Reaction:

-

To the wells of a white assay plate, add the inhibitor solution (or vehicle control).

-

Add the ROCK2 enzyme/substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-